molecular formula C15H14Cl2N2S B2702878 4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 338963-53-4

4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No. B2702878
CAS RN: 338963-53-4
M. Wt: 325.25
InChI Key: YSWLDACZZBLBRD-UHFFFAOYSA-N
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Description

“4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline” is a chemical compound . Unfortunately, as of my knowledge cutoff in 2021, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the sources I have access to .

Scientific Research Applications

Antituberculosis Activity

A series of 3-heteroarylthioquinoline derivatives, related to the chemical structure of interest, were synthesized and evaluated for their antituberculosis activity. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in developing new antituberculosis agents. The cytotoxic effects of these compounds were also tested, showing no toxic effects against the NIH 3T3 mouse fibroblast cell line, suggesting a safe profile for further investigation (Selvam et al., 2011).

Synthesis and Characterization

The synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, including structures related to 4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, were described. These molecules are under investigation for their pharmacological activities, demonstrating the versatility of this chemical backbone in medicinal chemistry (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for “4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline” is not available in the sources I have access to .

Future Directions

The future directions for a compound refer to potential applications or research directions. Unfortunately, the specific future directions for “4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline” are not available in the sources I have access to .

properties

IUPAC Name

4-chloro-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c16-12-7-3-1-5-10(12)9-20-15-18-13-8-4-2-6-11(13)14(17)19-15/h1,3,5,7H,2,4,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWLDACZZBLBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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